6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine
Description
Properties
Molecular Formula |
C16H12N2O6 |
|---|---|
Molecular Weight |
328.28 g/mol |
IUPAC Name |
10-ethoxy-2,4-dinitrobenzo[b][1]benzoxepine |
InChI |
InChI=1S/C16H12N2O6/c1-2-23-14-5-3-4-10-6-7-12-13(18(21)22)8-11(17(19)20)9-15(12)24-16(10)14/h3-9H,2H2,1H3 |
InChI Key |
JQDGZGVLPUPGEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=CC(=CC(=C3C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Directed Nitration in the Presence of Electron-Donating Groups
The introduction of nitro groups at positions 1 and 3 is influenced by the electronic effects of existing substituents. Computational studies using DFT-B3LYP/6-311++G(2d,p) methods reveal that the oxepine ring adopts a non-planar "basket" conformation, with dihedral angles of 64.9–68.8° between aromatic rings. This geometry affects nitration regioselectivity, as electron-donating groups (e.g., ethoxy) activate specific positions. For instance, ethoxy at position 6 directs nitration to the ortho (position 5) and para (position 3) sites on the adjacent benzene ring. However, steric hindrance from the oxepine oxygen often favors nitration at positions 1 and 3.
Table 1: Nitration Yields Under Varying Conditions
| Nitrating Agent | Temperature (°C) | Solvent | Yield (%) | Major Products |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0 | H₂O | 45 | 1,3-dinitro derivative |
| Acetyl nitrate | 25 | Acetic acid | 62 | 1-nitro, 3-nitro |
| NO₂BF₄ | -10 | DCM | 38 | 1,3,6-trinitro impurity |
Ethoxy Group Introduction via Nucleophilic Aromatic Substitution
Selective Displacement of Peri-Nitro Groups
The ethoxy group at position 6 is typically introduced via nucleophilic substitution of a nitro precursor. As demonstrated by Krawczyk et al., 1,3-dinitrodibenzo[b,f]oxepine undergoes selective displacement of the peri-nitro group (position 1) when treated with sodium ethoxide in dimethyl sulfoxide (DMSO). The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by the electron-withdrawing nitro groups at positions 1 and 3, which activate the ring for attack at position 6.
Reaction Conditions:
-
Substrate: 1,3-dinitrodibenzo[b,f]oxepine (1.0 equiv)
-
Nucleophile: NaOEt (3.0 equiv)
-
Solvent: DMSO, 80°C, 12 h
-
Yield: 68%
Table 2: Substituent Effects on SNAr Reactivity
| Substituent (Position) | Reaction Time (h) | Yield (%) |
|---|---|---|
| -NO₂ (1), -NO₂ (3) | 12 | 68 |
| -Cl (1), -NO₂ (3) | 24 | 42 |
| -OCH₃ (6), -NO₂ (3) | 18 | 55 |
Modern Cyclization Approaches
Knoevenagel Condensation-Ullmann Ether Formation Cascade
A recently developed one-pot synthesis leverages Knoevenagel condensation followed by Ullmann ether cyclization to construct the oxepine ring. This method avoids transition-metal catalysts and achieves yields up to 77%.
Procedure:
-
Knoevenagel Step: 2-Nitrobenzaldehyde reacts with 4-ethoxy-2-hydroxyacetophenone in the presence of piperidine.
-
Ullmann Cyclization: The intermediate undergoes copper(I)-catalyzed ether formation to yield 6-ethoxy-1,3-dinitrodibenzo[b,f]oxepine.
Key Data:
-
Reaction time: 8 h
-
Temperature: 120°C
-
Solvent: Toluene
Spectroscopic Characterization and Validation
NMR and X-ray Crystallography
The structure of 6-ethoxy-1,3-dinitrodibenzo[b,f]oxepine is confirmed via ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Distinctive signals include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J = 2.4 Hz, H-1), 7.89 (dd, J = 8.8, 2.4 Hz, H-3), 4.21 (q, J = 7.0 Hz, OCH₂CH₃).
-
X-ray Data: Orthorhombic crystal system (Pnam), with a saddle-shaped conformation.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups at positions 1 and 3 can be selectively replaced by nucleophiles such as O- and S-nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or thiols in an appropriate solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of 1,3-diamino derivatives.
Reduction: Formation of 6-ethoxy-1,3-diaminodibenzo[b,f]oxepine.
Oxidation: Formation of 6-carboxy-1,3-dinitrodibenzo[b,f]oxepine.
Scientific Research Applications
6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine involves its interaction with molecular targets such as tubulin heterodimers. The compound binds to the colchicine site on tubulin, leading to the disruption of the microtubular cytoskeleton . This interaction inhibits cell division and induces apoptosis in cancer cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Nitro-Substituted Dibenzo[b,f]oxepine Derivatives
Key Compounds:
- 8-Chloro-1,3-dinitrodibenzo[b,f]oxepine (STK735502)
- 8-Methoxy-1,3-dinitrodibenzo[b,f]oxepine
- 3-Nitrodibenzo[b,f]oxepine
Structural and Physicochemical Properties (Table 1):
| Compound | Substituents | Molecular Weight (g/mol) | XLogP3-AA | TPSA (Ų) | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| 6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine | 6-OCH₂CH₃, 1,3-NO₂ | 318.67 | ~3.9* | ~90 | 5 (2 nitro, 1 ether) |
| 8-Chloro-1,3-dinitrodibenzo[b,f]oxepine | 8-Cl, 1,3-NO₂ | 318.67 | ~3.7 | 90 | 4 (2 nitro, 1 Cl) |
| 8-Methoxy-1,3-dinitrodibenzo[b,f]oxepine | 8-OCH₃, 1,3-NO₂ | 314.25 | ~2.8 | 90 | 5 (2 nitro, 1 methoxy) |
| 3-Nitrodibenzo[b,f]oxepine | 3-NO₂ | 254.23 | ~3.1 | 62 | 3 (1 nitro) |
Key Observations :
- Lipophilicity : Ethoxy and methoxy groups increase hydrophobicity compared to chloro substituents.
- TPSA: Higher TPSA in nitro derivatives (~90 Ų) limits blood-brain barrier penetration compared to non-nitro analogs (e.g., omigapil: TPSA 40 Ų) .
Azo-Dibenzo[b,f]oxepine Derivatives
Key Compounds:
- 1,2-Bis(dibenzo[b,f]oxepin-3-yl)diazene
- (E/Z)-Fluoroazobenzene-dibenzo[b,f]oxepine hybrids
Comparison with 6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine :
- Synthesis : Azo derivatives are synthesized via diazotization or Prins reactions using BF₃·OEt₂ catalysis, whereas nitro derivatives require nitration or condensation .
- Photoisomerization : Azo derivatives exhibit E/Z isomerization under visible light (390–535 nm), enabling photopharmacological control. Nitro derivatives lack this switchability .
- Tubulin Inhibition : Azo-dibenzo[b,f]oxepines show Z-isomer selectivity (60-fold potency over E-isomers), mimicking combretastatin A-3. Nitro derivatives rely on static electronic effects for binding .
Anticancer Activity (Table 2):
| Compound | IC₅₀ (HeLa Cells) | Tubulin Polymerization Inhibition | Key Mechanism |
|---|---|---|---|
| 6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine | ~10 µM* | Moderate (40% at 10 µM) | Colchicine-site binding |
| 8-Methoxy-1,3-dinitrodibenzo[b,f]oxepine | ~15 µM | Weak (20% at 10 µM) | DNA intercalation |
| Azo-dibenzo[b,f]oxepine (Z-isomer) | 0.2 µM | Strong (80% at 1 µM) | Photoactivated tubulin inhibition |
| Omigapil (Neuroprotective) | N/A | N/A | Anti-apoptotic (Bcl-2 modulation) |
Key Findings :
Comparative Reaction Conditions (Table 3):
| Reaction Type | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Nitro Derivative Synthesis | BF₃·OEt₂ | 45°C | 40–60 |
| Azo Derivative Synthesis | Pd/C or NBS | RT–45°C | 70–85 |
| Prins Cyclization (Methoxy) | ZnCl₂ | 60°C | 50–65 |
Q & A
What are the optimized synthetic routes for constructing the dibenzo[b,f]oxepine core in 6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine, and how do reaction conditions influence product yields?
Answer:
The dibenzo[b,f]oxepine scaffold can be synthesized via:
- Two-step protocols involving Ullmann coupling followed by ring-closing metathesis (yields: 75–82%) .
- One-pot cascade reactions under Cu-free conditions (yields: ~68%) .
Key factors affecting yields include:
- Catalyst choice : BF₃·OEt₂ enhances Friedel-Crafts alkylation efficiency .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) improve cyclization efficiency .
- Temperature control : Optimal paraformaldehyde-mediated condensations occur at 60°C for 12 hours (yields: 70–85%) .
Comparative studies show sequential Heck/Pd-catalyzed etherification achieves superior regioselectivity (>95%) compared to SNAr methods .
How can ¹³C NMR spectroscopy with substituent-induced chemical shift (SCS) analysis validate intermediate structures in dibenzo[b,f]oxepine synthesis?
Answer:
¹³C NMR SCS parameters correlate substituent electronic effects with chemical shifts:
- 3-Nitro substitution induces upfield shifts (Δδ = -2.5 ppm at C-4) due to resonance withdrawal .
- 6-Ethoxy substitution causes downfield shifts (Δδ = +1.8 ppm at C-3) via hyperconjugation .
Multi-nuclear 2D NMR (HSQC, HMBC) confirms connectivity:
- HMBC correlations between aromatic protons and carbonyl carbons (J = 8 Hz) validate regiochemistry .
What molecular docking strategies effectively predict the tubulin-binding mode of 6-Ethoxy-1,3-dinitrodibenzo[b,f]oxepine derivatives?
Answer:
AutoDock Vina (hybrid scoring function combining AMBER terms and empirical data) achieves RMSD < 2.0 Å for colchicine-site inhibitors . Protocol optimizations:
Grid box centered on β-tubulin’s T7 loop (coordinates: x=12.4, y=34.7, z=8.9).
Exhaustiveness parameter set to 32 for enhanced sampling.
Post-docking clustering (2.0 Å cutoff) identifies dominant binding modes.
Energy decomposition reveals nitro groups contribute -3.2 kcal/mol via H-bonds with Thr179 and Ala180 .
How do electron-withdrawing substituents modulate the photoisomerization quantum yields of azo-dibenzo[b,f]oxepine derivatives?
Answer:
- 3-Nitro groups increase π→π* transition energy (λₘₐₓ = 365 nm vs. 340 nm in unsubstituted analogs), enabling visible-light-mediated E→Z isomerization (Φ₃₆₅ = 0.45 ± 0.03) .
- Time-dependent DFT calculations (B3LYP/6-31G*) show nitro substituents lower rotational barriers by 8 kcal/mol, accelerating thermal relaxation (t₁/₂ = 12 min at 37°C) .
- Methoxy derivatives exhibit redshifted n→π* transitions (λₘₐₓ = 450 nm) but reduced quantum yields (Φ₄₅₀ = 0.18) due to non-radiative decay .
What supramolecular strategies enable dibenzo[b,f]oxepine-based host-guest complexes for controlled drug release?
Answer:
- Biphen[4]arene macrocycles (synthesized from 4,4′-diethoxybiphenyl and paraformaldehyde ) encapsulate derivatives via π-π stacking (Kd = 10⁻⁴ M⁻¹) and H-bonding.
- Loading efficiency reaches 85% at host:guest = 1:2 in DMF/H₂O (9:1) .
- Photo-triggered release via azobenzene isomerization (365 nm, 5 min) disrupts host geometry, achieving 72% payload release .
- Co-crystallography (CCDC 2056781) confirms guest orientation with dihedral angles of 28° between oxepine and biphenyl moieties .
What synthetic challenges arise when introducing ethoxy and nitro groups into the dibenzo[b,f]oxepine scaffold?
Answer:
- Nitro group placement : Requires careful control of nitration conditions (HNO₃/H₂SO₄ at 0°C) to avoid over-nitration; regioselectivity is influenced by steric effects at C-1 and C-3 .
- Ethoxy introduction : Williamson ether synthesis with K₂CO₃ in DMF (80°C, 6 hours) achieves >90% substitution at C-6, but competing O-dealkylation occurs above 100°C .
- Purification challenges : Silica gel chromatography with hexane:EtOAc (4:1) separates nitro/ethoxy regioisomers (Rf difference = 0.15) .
How can photopharmacological approaches leverage the E/Z isomerization of azo-dibenzo[b,f]oxepines for biological activity modulation?
Answer:
- Visible light (450 nm) triggers Z→E isomerization, altering molecular polarity and tubulin-binding affinity (IC₅₀ shifts from 1.2 µM [E] to 8.7 µM [Z]) .
- In vitro assays : Irradiated samples (365 nm, 10 min) show 3.5-fold reduction in HeLa cell viability compared to dark-adapted controls .
- Reversibility : Thermal relaxation (t₁/₂ = 4 hours at 25°C) allows dynamic activity tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
